Dimethyl shelloate
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Overview
Description
Dimethyl shelloate is a chemical compound with the molecular formula C17H24O6 and a molecular weight of 324.377 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl shelloate typically involves the esterification of shellolic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl shelloate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl shelloate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl shelloate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl sulfoxide (DMSO)
- Dimethyl fumarate
- Dimethyl phthalate
Uniqueness
Dimethyl shelloate is unique due to its specific ester functional groups and the resulting chemical properties. Unlike dimethyl sulfoxide, which is primarily used as a solvent, this compound has more diverse applications in synthesis and biological research. Compared to dimethyl fumarate, which is used in medical treatments, this compound’s applications are broader, encompassing industrial and chemical research .
Properties
CAS No. |
98818-77-0 |
---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
dimethyl 10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3 |
InChI Key |
RPRKMIRJBCDBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |
Origin of Product |
United States |
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